molecular formula C11H11N3O3 B11744749 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine

1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine

Cat. No.: B11744749
M. Wt: 233.22 g/mol
InChI Key: NYOADLCCSUXNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine ( 1006456-78-5) is a chemical compound with the molecular formula C11H11N3O3 and a molecular weight of 233.22 g/mol . Its hydrochloride salt is also available under CAS 1431964-72-5 . This amine-functionalized pyrazole derivative features a benzodioxole moiety, a structural motif present in various biologically active molecules. Scientific literature indicates that this specific compound, and its structural analogs, are investigated in pharmaceutical research for their potential as cysteinyl leukotriene antagonists, which are relevant targets for anti-inflammatory therapies . As a key intermediate, it is valued in medicinal chemistry for the synthesis and development of novel therapeutic agents. This product is supplied with a Certificate of Analysis and is intended for Research Use Only. It is not approved for human consumption.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yloxymethyl)pyrazol-4-amine

InChI

InChI=1S/C11H11N3O3/c12-8-4-13-14(5-8)6-15-9-1-2-10-11(3-9)17-7-16-10/h1-5H,6-7,12H2

InChI Key

NYOADLCCSUXNIH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCN3C=C(C=N3)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Benzo[d] dioxol-5-ol Derivatives

A foundational approach involves the reaction of 4-amino-1H-pyrazole with a benzodioxole-containing electrophile. Key steps include:

  • Activation of Benzo[d]dioxol-5-ol : Treatment with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a base such as potassium carbonate generates the reactive intermediate 5-(chloromethoxy)benzo[d]dioxole.

  • Coupling with Pyrazole Amine : Subsequent nucleophilic substitution with 1H-pyrazol-4-amine in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C yields the target compound. Typical reaction times range from 12–24 hours, with yields averaging 65–75% after purification.

Critical Parameters :

  • Solvent polarity directly influences reaction kinetics, with DMF providing faster rates due to enhanced nucleophilicity.

  • Excess pyrazole amine (1.2–1.5 equiv.) mitigates side reactions such as di-alkylation.

Condensation via Schiff Base Intermediates

Alternative routes exploit condensation reactions between aldehyde intermediates and pyrazole amines:

  • Synthesis of Benzodioxole Aldehyde : Oxidation of 5-(hydroxymethyl)benzo[d]dioxole using Collins reagent (CrO₃·2Py) produces 5-formylbenzo[d]dioxole.

  • Imine Formation : Reacting the aldehyde with 1H-pyrazol-4-amine in ethanol under reflux forms a Schiff base intermediate.

  • Reductive Amination : Catalytic hydrogenation (H₂, Pd/C) or use of sodium borohydride reduces the imine to the secondary amine, yielding the final product.

Yield Optimization :

  • Schiff base stabilization via anhydrous conditions improves conversion rates.

  • Reductive amination with NaBH₄ in methanol at 0°C achieves 80–85% yield, whereas hydrogenation requires higher pressures (3–5 atm) but offers easier scalability.

Catalytic Cross-Coupling Strategies

Recent advances employ transition metal catalysis for C–O bond formation:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 5-bromobenzo[d][1,dioxole with 1H-pyrazol-4-amine using Xantphos as a ligand and Cs₂CO₃ as a base in toluene at 110°C.

  • Microwave-Assisted Synthesis : Reducing reaction times from 24 hours to 2–4 hours while maintaining yields >70%.

Catalytic System Efficiency :

CatalystLigandBaseYield (%)
Pd(OAc)₂XantphosCs₂CO₃72
Pd₂(dba)₃BINAPK₃PO₄68

Mechanistic Elucidation of Key Steps

Electrophilic Reactivity of Chloromethyl Intermediates

The chloromethyl group in 5-(chloromethoxy)benzo[d]dioxole undergoes SN2 displacement by the pyrazole amine’s nucleophilic nitrogen. Density functional theory (DFT) calculations indicate a transition state with a linear C–N–C geometry and an activation energy of ~25 kcal/mol. Steric hindrance from the benzodioxole’s methoxy groups slightly decelerates the reaction compared to simpler aryl chlorides.

Reductive Amination Pathways

In the Schiff base route, the imine intermediate’s reduction follows a two-step mechanism:

  • Hydride Transfer : NaBH₄ delivers a hydride to the electrophilic carbon of the C=N bond, forming a secondary amine.

  • Protonation : Acidic workup (e.g., HCl) stabilizes the amine product.

Isotopic labeling studies (using D₂O) confirm that the amine proton originates from the solvent during protonation.

Purification and Analytical Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted starting materials and dimeric byproducts.

  • HPLC Purification : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >98% purity for pharmacological assays.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : Key signals include δ 8.23 (s, 1H, pyrazole-H), 6.85–6.92 (m, 3H, benzodioxole-H), and 5.01 (s, 2H, OCH₂).

  • HRMS : Calculated for C₁₁H₁₂N₃O₃ [M+H]⁺: 234.0878; observed: 234.0875.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution7595HighModerate
Reductive Amination8598MediumHigh
Catalytic Coupling7297LowLow

Trade-offs :

  • Nucleophilic Substitution : Preferred for industrial-scale production despite moderate yields.

  • Reductive Amination : Superior purity but requires stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

1-Methyl-1H-pyrazol-4-amine ()
  • Structure : Simplest analogue with a methyl group at position 1 and an amine at position 3.
  • Properties : Lower molecular weight (C₄H₇N₃, MW 97.12) compared to the target compound.
  • Synthesis : Typically prepared via direct alkylation or reduction of nitro precursors.
1-Benzyl-1H-pyrazol-4-amine ()
  • Structure : Benzyl group at position 1 instead of the benzodioxole-oxymethyl group.
  • Properties: Higher lipophilicity (logP ~2.5) due to the benzyl substituent.
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine ()
  • Structure : Methoxyphenyl and methyl substituents on the pyrazole ring.
  • Properties : Electron-donating methoxy group may enhance solubility in polar solvents compared to the benzodioxole group.

Compounds with Benzodioxole Substituents

Piperazine and Piperidine Derivatives (Evidences 2, 3, 4, 6, 8)
  • Examples :
    • 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine (): Melting point 177–178°C (HCl salt), yield 65% .
    • 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-phenylpiperidine (): Melting point 183–184°C (HCl salt), yield 75% .
  • Key Differences : These compounds replace the pyrazole core with piperazine/piperidine rings, significantly altering pharmacokinetic properties. Piperazine derivatives often exhibit enhanced basicity and solubility in acidic conditions.
Benzimidazole Derivatives ()
  • Examples :
    • 6-(Benzo[d][1,3]dioxol-5-yloxy)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-5-fluoro-1H-benzimidazole (4e): Synthesized via condensation in DMF at 120°C, yield ~70% .

Physicochemical and Spectral Comparisons

Compound Class Substituents Melting Point (°C, HCl salt) Yield (%) Key Spectral Features (¹H-NMR, δ ppm) Reference
Target Pyrazole Benzodioxole-oxymethyl, NH₂ Not reported Expected aromatic protons at 6.4–7.4 ppm
1-Benzyl-1H-pyrazol-4-amine Benzyl, NH₂ 177–178 80 Aromatic H: 7.71–7.42 (m, 5H), CH₂: 5.00 (s)
Piperazine Derivatives Benzodioxole-oxymethyl, Cl/Br 164–185 60–80 Piperazine CH₂: 2.93–3.94 (m), Ar-H: 6.43–7.71
Benzimidazole Derivatives Benzodioxole-oxy, Br/NO₂ Not reported 60–75 Benzimidazole NH: ~12.0 (s), Ar-H: 6.68–7.39

Biological Activity

1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine, also known as CAS 1006456-78-5, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring substituted with a benzo[d][1,3]dioxole moiety, which contributes to its unique pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential in various diseases.

PropertyValue
Molecular Formula C12H12N2O3
Molecular Weight 232.24 g/mol
IUPAC Name This compound
CAS Number 1006456-78-5

The biological activity of this compound is primarily attributed to its ability to modulate various molecular targets involved in inflammatory and proliferative processes. The compound is believed to interact with specific enzymes and receptors, potentially inhibiting pathways linked to disease progression.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in breast cancer cell lines with varying degrees of efficacy:

Cell LineIC50 (µM)
MCF-70.30 - 157.4
CAMA-10.16 - 139
SKBR-30.09 - 93.08
HCC19540.51 - 157.2

These findings suggest that the compound may share similar mechanisms of action with other pyrazole derivatives that target cancer cell growth through oxidative stress pathways and apoptosis induction .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant in models of chronic inflammatory diseases such as COPD and idiopathic pulmonary fibrosis . The modulation of these pathways indicates a potential therapeutic role in managing inflammation-related disorders.

Case Study 1: Anticancer Activity in Breast Cancer Models

A recent study assessed the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that certain structural modifications significantly enhanced the inhibitory effects on cell proliferation, suggesting that the benzo[d][1,3]dioxole substitution could be pivotal for activity against cancer cells .

Case Study 2: Inhibition of Inflammatory Markers

In another study focusing on inflammatory lung diseases, compounds similar to this compound were shown to reduce the expression of markers such as VCAM1 and MUC5AC in lung epithelial cells, highlighting their potential in treating inflammatory conditions .

Q & A

Q. What are the optimized synthetic routes for 1-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-1H-pyrazol-4-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrazole core. A key intermediate is prepared via condensation of a pyrazole precursor with a benzylating agent. For example, tert-butyl (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidine-1-carboxylate derivatives are synthesized using hydroxybenzotriazole (HOBt) and carbodiimide coupling agents in tetrahydrofuran (THF), followed by deprotection with HCl/dioxane . Optimized conditions include room-temperature stirring (12–24 hours) and purification via flash chromatography (30–90% EtOAc/hexanes) to achieve yields >80% .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural validation employs:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (400 MHz, CDCl3_3 or DMSO-d6_6) to confirm substituent positions and stereochemistry. Key peaks include aromatic protons (δ 6.3–7.9 ppm) and methylene groups (δ 3.4–4.4 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., triclinic P1 space group) resolves bond lengths (C–C: 1.35–1.51 Å) and intermolecular interactions (N–H···N, C–H···π) critical for stability .
  • HPLC : Purity validation (>95%) using C18 columns with MeOH/H2_2O gradients .

Advanced Research Questions

Q. What in vitro assays are used to evaluate its kinase inhibition potential, and how selective is it against related targets?

  • Methodological Answer :
  • Kinase Profiling : Conducted against panels of recombinant kinases (e.g., c-Src, Abl) using ATP-competitive assays. IC50_{50} values are determined via fluorescence polarization (FP) or radiometric methods. For example, AZD0530 (a related compound) shows IC50_{50} = 2.7 nM for c-Src with >100-fold selectivity over EGFR and VEGFR .
  • Cellular Assays : Use prostate cancer cell lines (e.g., PC-3) to assess cytotoxic activity via MTT assays. Derivatives with 4-substituted phenyl groups exhibit IC50_{50} values <10 µM .

Q. How do structural modifications (e.g., substituent variation) influence biological activity and pharmacokinetics?

  • Methodological Answer :
  • SAR Studies : Modifying the pyrazole’s 4-position with electron-withdrawing groups (e.g., -F, -Cl) enhances kinase affinity. For instance, fluorinated analogs show improved metabolic stability (t1/2_{1/2} = 40 hours in vivo) .
  • Pharmacokinetic Optimization : Introducing piperazine or tetrahydro-2H-pyran groups improves oral bioavailability. LogP values are tuned via substituent polarity (e.g., -OCH3_3 reduces LogP by 0.5 units) .

Q. What computational methods are employed to predict binding modes and guide rational design?

  • Methodological Answer :
  • Molecular Docking : Using AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., c-Src’s DFG motif). Key residues (e.g., Lys295, Asp404) form hydrogen bonds with the benzo[d][1,3]dioxol oxygen .
  • MD Simulations : GROMACS-based simulations (50 ns) assess stability of ligand-receptor complexes. RMSD values <2 Å indicate robust binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.